![molecular formula C17H28Cl3N3O B2633682 N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride CAS No. 2108631-19-0](/img/structure/B2633682.png)

N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride

Vue d'ensemble

Description

MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.

Mécanisme D'action

Mode of Action

MS023 (trihydrochloride) interacts with its targets, the PRMTs, by binding to the substrate binding site . This interaction inhibits the methylation of histone 4 at arginine 3 (H4R3) and histone 3 at arginine 2 (H3R2), reducing the levels of arginine asymmetric dimethylation and increasing levels of arginine monomethylation and symmetric dimethylation .

Biochemical Pathways

The primary biochemical pathway affected by MS023 (trihydrochloride) is the protein arginine methylation pathway. By inhibiting PRMTs, MS023 (trihydrochloride) disrupts the normal methylation process, leading to changes in gene expression and cellular function . In the context of spinal muscular atrophy (SMA), MS023 (trihydrochloride) promotes SMN2 exon 7 inclusion and increases SMN protein levels by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA .

Result of Action

The molecular and cellular effects of MS023 (trihydrochloride)'s action include the promotion of SMN2 exon 7 inclusion, an increase in SMN protein levels, and a decrease in the disease phenotype of SMA mice . In the context of cancer, MS023 (trihydrochloride) has demonstrated antitumor growth activity .

Analyse Biochimique

Biochemical Properties

MS023 (trihydrochloride) has been identified as a potent inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 . These enzymes are responsible for the asymmetric dimethylation of arginine residues . The crystal structure of PRMT6 with MS023 (trihydrochloride) indicated that MS023 (trihydrochloride) bound to the substrate binding site .

Cellular Effects

MS023 (trihydrochloride) has been shown to promote SMN2 exon 7 inclusion and increase SMN protein levels in preclinical SMA models, by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA . Treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .

Molecular Mechanism

MS023 (trihydrochloride) exerts its effects at the molecular level by inhibiting the activity of type I PRMTs . It binds to the substrate binding site of these enzymes, thereby inhibiting their ability to catalyze the asymmetric dimethylation of arginine residues .

Temporal Effects in Laboratory Settings

While specific temporal effects of MS023 (trihydrochloride) in laboratory settings are not extensively documented, it has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .

Dosage Effects in Animal Models

Specific dosage effects of MS023 (trihydrochloride) in animal models are not extensively documented. It has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .

Metabolic Pathways

The specific metabolic pathways that MS023 (trihydrochloride) is involved in are not extensively documented. It is known that MS023 (trihydrochloride) inhibits the activity of type I PRMTs , which are involved in the asymmetric dimethylation of arginine residues .

Subcellular Localization

The specific subcellular localization of MS023 (trihydrochloride) is not extensively documented. It has been shown that MS023 (trihydrochloride) binds to the substrate binding site of type I PRMTs , suggesting that it may localize to the same subcellular compartments as these enzymes.

Propriétés

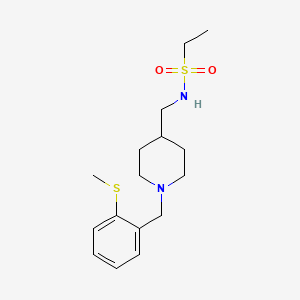

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.3ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUUSCXROKBMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2633610.png)

![5-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2633614.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)